1-ETHYL-4-[(2-METHYLPHENYL)METHANESULFONYL]PIPERAZINE
Overview
Description
1-ETHYL-4-[(2-METHYLPHENYL)METHANESULFONYL]PIPERAZINE is a synthetic organic compound that belongs to the class of piperazine derivatives. Piperazines are heterocyclic compounds containing a six-membered ring with two nitrogen atoms at opposite positions. This particular compound is characterized by the presence of an ethyl group at the 1-position and a (2-methylphenyl)methanesulfonyl group at the 4-position of the piperazine ring. Piperazine derivatives are widely used in medicinal chemistry due to their diverse biological activities and pharmacological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ETHYL-4-[(2-METHYLPHENYL)METHANESULFONYL]PIPERAZINE can be achieved through various synthetic routes. One common method involves the nucleophilic substitution reaction of 1-ethylpiperazine with (2-methylphenyl)methanesulfonyl chloride. The reaction is typically carried out in the presence of a base such as triethylamine or sodium hydroxide to neutralize the hydrochloric acid byproduct .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and advanced purification techniques such as recrystallization or chromatography may be employed to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
1-ETHYL-4-[(2-METHYLPHENYL)METHANESULFONYL]PIPERAZINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the sulfonyl group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Sodium hydroxide, triethylamine, dimethylformamide (DMF).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Sulfides.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
1-ETHYL-4-[(2-METHYLPHENYL)METHANESULFONYL]PIPERAZINE has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential anticancer, antifungal, antibacterial, and antipsychotic activities.
Biological Research: The compound is studied for its interactions with biological targets, including enzymes and receptors, to understand its mechanism of action and potential therapeutic uses.
Industrial Applications: It is used in the development of new materials and chemical processes, including catalysis and polymerization.
Mechanism of Action
The mechanism of action of 1-ETHYL-4-[(2-METHYLPHENYL)METHANESULFONYL]PIPERAZINE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may act as an inhibitor or activator of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
1-Benzhydryl-4-(4-tert-butyl-benzenesulfonyl)-piperazine: This compound has a similar piperazine scaffold but with different substituents, leading to distinct biological activities.
2-(4-Methylsulfonylphenyl)ethylamine: This compound shares the sulfonyl group but has a different core structure, resulting in different chemical and biological properties.
Uniqueness
1-ETHYL-4-[(2-METHYLPHENYL)METHANESULFONYL]PIPERAZINE is unique due to its specific substitution pattern on the piperazine ring, which imparts distinct chemical reactivity and biological activity. Its combination of an ethyl group and a (2-methylphenyl)methanesulfonyl group makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
1-ethyl-4-[(2-methylphenyl)methylsulfonyl]piperazine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2S/c1-3-15-8-10-16(11-9-15)19(17,18)12-14-7-5-4-6-13(14)2/h4-7H,3,8-12H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGYDYMAHDJBBPO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)S(=O)(=O)CC2=CC=CC=C2C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.40 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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